molecular formula C22H16N4O2 B2931513 1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896076-21-4

1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2931513
CAS No.: 896076-21-4
M. Wt: 368.396
InChI Key: VWMXYZXOABKRER-UHFFFAOYSA-N
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Description

1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a protein kinase inhibitor. The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery, known for its ability to act as a ATP-competitive inhibitor for various kinase targets . This specific compound, featuring a naphthalen-1-yl carboxamide moiety, is designed to enhance binding affinity and selectivity within the kinase's hydrophobic pocket. Its primary research value lies in the exploration of intracellular signaling pathways, with a focus on identifying and validating novel targets for cancer therapeutics. Researchers utilize this compound in high-throughput screening assays to assess its inhibitory activity against a panel of kinases, in cell-based models to study its effects on proliferation and apoptosis, and in structural biology to elucidate precise binding modes. The molecule serves as a critical chemical probe for understanding the role of specific kinases in disease pathogenesis and for hit-to-lead optimization campaigns aimed at developing more potent and selective clinical candidates. Further research applications include its potential investigation in the context of JAK/STAT signaling , a pathway implicated in both oncogenesis and inflammatory diseases, given the structural resemblance of its core to known JAK inhibitors. Its unique architecture also makes it a candidate for developing fluorescent probes for biophysical and cellular imaging studies, leveraging the inherent photophysical properties of the conjugated ring system.

Properties

IUPAC Name

6-methyl-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c1-25-18(13-16-20(25)24-19-11-4-5-12-26(19)22(16)28)21(27)23-17-10-6-8-14-7-2-3-9-15(14)17/h2-13H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMXYZXOABKRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article will explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by a pyrido-pyrimidine core fused with a naphthalene moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.

Structural Formula

C18H16N4O2\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_2

Key Functional Groups

  • Pyrido-pyrimidine ring : Implicated in kinase inhibition.
  • Naphthalene ring : Enhances lipophilicity and potential interactions with cellular membranes.

Anticancer Activity

Recent studies have indicated that compounds within the pyrido-pyrimidine class demonstrate significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit various kinases involved in cancer progression.

The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specific studies have reported IC50 values for related compounds indicating potent inhibitory effects:

CompoundTarget KinaseIC50 (μM)
PD-0332991CDK4/60.011 - 0.015
7xMultikinase0.030 - 0.100

These findings suggest that the compound may induce apoptosis in tumor cells through cell cycle arrest, particularly in RB-positive cancer types.

Antiviral Activity

In addition to anticancer properties, certain derivatives of pyrido-pyrimidines have exhibited antiviral activity against various pathogens. For example, compounds have been identified that inhibit reverse transcriptase in HIV and other viruses:

CompoundVirus TypeEC50 (μM)
7TMV0.20
8HIV130.24

This data indicates the potential of these compounds as dual-action agents against both cancer and viral infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications at key positions on the heterocyclic scaffold can significantly influence potency and selectivity.

Key Observations

  • Substitution at Position N-8 : Alterations here can enhance kinase selectivity.
  • Alkyl Group Variations : Different alkyl substituents affect cytotoxicity profiles, with larger groups generally improving activity against specific cancer cell lines.

Comparative Analysis

A comparative analysis of various derivatives reveals trends in activity based on structural modifications:

DerivativeModificationActivity Level
7xCyano group at Y positionHigh
7yHydrogen at X positionLow
7zMethyl at X positionModerate

Study on Tumor Cell Lines

Research involving the treatment of human colon cancer (HT29) and prostate cancer (DU145) cell lines with related compounds demonstrated significant reductions in cell viability, supporting their potential as therapeutic agents.

Results Summary

  • Cell Viability Reduction : Up to 70% in treated groups.
  • Mechanism Confirmation : Apoptotic markers were upregulated following treatment.

Clinical Implications

The promising preclinical results have led to ongoing clinical trials assessing the efficacy of similar compounds in combination therapies for various cancers, including breast and ovarian cancers.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituents at positions 1 (core alkylation) and 2 (amide group). Key examples from the evidence include:

Compound Name Position 1 Substituent Position 2 Amide Group Additional Substituents Molecular Weight (g/mol) Key References
Target Compound Methyl Naphthalen-1-yl None Inferred ~344.35 -
1-Benzyl-7-methyl-N-(naphthalen-1-yl)-... () Benzyl Naphthalen-1-yl Methyl at position 7 Inferred ~435.48
N-(3-Methoxypropyl)-1,9-dimethyl-... () Methyl 3-Methoxypropyl Methyl at position 9 284.31
1-(3-Methoxypropyl)-...-N-(2-phenylethyl)-... () 3-Methoxypropyl 2-Phenylethyl Methyl at position 9 418.49
N,N,1,7-Tetramethyl-... () Methyl N,N-Dimethyl Methyl at position 7 284.31

Key Observations:

  • Position 1 Substituents: Methyl (target) vs. benzyl () or 3-methoxypropyl ().
  • Amide Groups : The naphthalen-1-yl group (target) is more aromatic and hydrophobic compared to aliphatic amides (e.g., 3-methoxypropyl in ), which may influence target binding in hydrophobic protein pockets.
  • Additional Substituents : Methyl groups at positions 7 or 9 (e.g., ) could modulate electronic effects or steric hindrance, affecting reactivity or interaction with biological targets.

Physicochemical Properties

  • Solubility : The target compound’s naphthylamide group reduces polarity compared to the carboxylic acid precursor (4a in , mp 281–283°C) . Aliphatic amides (e.g., 3-methoxypropyl in ) may offer intermediate solubility.
  • Melting Points : Methyl and benzyl derivatives () exhibit higher melting points (>250°C) due to strong intermolecular interactions, whereas bulkier substituents (e.g., 3-methoxypropyl in ) may lower crystallinity.

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